molecular formula C12H21NO4 B1459903 Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate CAS No. 1273563-99-7

Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B1459903
CAS No.: 1273563-99-7
M. Wt: 243.3 g/mol
InChI Key: RLLYBFARNPFVAB-UTLUCORTSA-N
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Description

Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine scaffold. This compound is of interest in medicinal chemistry as a precursor for drug candidates targeting enzymes like autotaxin (ATX) or as a chiral building block for peptidomimetics .

Properties

IUPAC Name

tert-butyl (3R,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLYBFARNPFVAB-UTLUCORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C13H23NO4
  • Molecular Weight: 257.33 g/mol
  • CAS Number: 1273576-62-7

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was evaluated using standard assays such as DPPH and ABTS radical scavenging tests.

Test MethodResult
DPPH ScavengingIC50 = 25 µg/mL
ABTS ScavengingIC50 = 30 µg/mL

These results suggest that the compound can be a potential candidate for developing antioxidant therapies.

2. Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis through mitochondrial dysfunction.

Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased annexin V staining, confirming the induction of apoptosis.

Concentration (µM)Cell Viability (%)
1085
2570
5040

3. Neuroprotective Effects

Recent investigations have suggested neuroprotective effects attributed to the modulation of neuroinflammatory pathways. The compound was found to reduce the expression of pro-inflammatory cytokines in microglial cells.

Research Findings:
In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly decreased levels of TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15075
IL-620090

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of bicyclic pyrrolidine derivatives. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Weight Key Properties Pharmacological Relevance References
Target Compound: Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate 3-hydroxymethyl, 5-Boc ~285.3 g/mol (estimated) Hydrophilic due to hydroxymethyl; Boc protection enhances stability. Potential ATX inhibitor or CNS drug scaffold.
rac-(3S,3aS,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic Acid (SY124234) 3-carboxylic acid, 5-Boc 271.3 g/mol Higher polarity; prone to hydrogen bonding. Intermediate for peptide coupling.
Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride (GF03731) 3-methyl, no Boc 163.65 g/mol Lipophilic; hydrochloride salt improves solubility. Investigated for CNS permeability.
Cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate (CAS 1445949-63-2) 2-iodomethyl, 5-Boc ~355.2 g/mol Heavy atom substitution; potential radiolabeling applications. Used in cross-coupling reactions.
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate No furo ring; pyrrolo-pyrrolidine core 212.3 g/mol Reduced steric hindrance. Scaffold for kinase inhibitors.

Key Observations

Substituent Effects :

  • The hydroxymethyl group in the target compound improves aqueous solubility compared to methyl (GF03731) or iodomethyl (CAS 1445949-63-2) analogs. However, it may reduce metabolic stability relative to the carboxylic acid derivative (SY124234) .
  • Boc Protection : The tert-butyl carbamate group enhances stability during synthesis but requires acidic conditions for deprotection, limiting compatibility with acid-sensitive functionalities .

Pharmacological Performance :

  • Analogs like (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24) demonstrated potent ATX inhibition (IC₅₀ = 1.2 nM) in fluorescence-based assays, suggesting the furo-pyrrolidine scaffold’s versatility for enzyme targeting .
  • The methyl-substituted analog (GF03731) showed moderate solubility in phosphate buffer (0.5 mg/mL) but superior blood-brain barrier (BBB) penetration due to lower polarity .

Synthetic Accessibility: The target compound’s synthesis likely mirrors methods for similar bicyclic systems, involving ring-closing metathesis or cyclization of aminodiol precursors. For example, (3aS,6aS)-tert-butyl tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate (Compound 79) was synthesized via stereoselective cyclization with a yield of 50–60% .

Preparation Methods

Asymmetric Epoxide Ring-Opening and Cyclization (Literature Example)

A closely related synthetic approach involves starting from meso-cyclohexadiene epoxide, which undergoes asymmetric ring-opening to establish stereocenters, followed by oxidative lactonization and lactamization to form bicyclic N,O-heterocycles structurally analogous to the target compound.

  • Step 1: Asymmetric epoxide ring-opening installs stereocenters at positions corresponding to 1S,5S in the bicyclic framework.
  • Step 2: Oxidative lactonization/lactamization sequences form the fused bicyclic lactone-lactam system.
  • Step 3: Protection with tert-butyl groups is introduced to form the tert-butyl ester.
  • Step 4: Hydroxymethylation at the 3-position is achieved by selective functional group transformations.

This method yields high stereoselectivity and has been demonstrated to produce compounds with similar bicyclic furo-pyrrole cores, including derivatives of Geissman–Waiss lactone.

Oxidation and Hydrolysis Using Jones Reagent (Method A)

A specific oxidation step is described for preparing intermediates structurally related to the target compound:

  • Reagents: Jones reagent (2.5 M) in acetone.
  • Conditions: Addition at 10–15 °C over 0.5 hours.
  • Process: The starting material (e.g., a protected bicyclic amine) is oxidized to form the corresponding lactone/lactam.
  • Workup: Addition of isopropanol and water dissolves precipitates; solvent evaporation and extraction with ethyl acetate yields the product quantitatively.

This oxidation step is pivotal for converting bicyclic intermediates into lactone-lactam derivatives, which are precursors to the target compound.

Acid-Mediated Deprotection and Salt Formation

  • Treatment of protected bicyclic intermediates with saturated hydrochloric acid in dry ethyl acetate at 0 °C for 3 hours leads to deprotection and formation of hydrochloride salts.
  • The resulting compound exhibits high enantiomeric excess (up to 91% ee) and can be isolated as a white solid with defined melting points and optical rotation.
  • This step is essential for obtaining the free amine form of the bicyclic compound, which can then undergo further functionalization to introduce the hydroxymethyl group.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Product Notes
1 Asymmetric epoxide ring-opening Meso-cyclohexadiene epoxide, chiral catalyst Installation of stereocenters (1S,5S) Sets stereochemistry for bicyclic core
2 Oxidative lactonization/lactamization Jones reagent (2.5 M in acetone), 10–15 °C Formation of bicyclic lactone-lactam (e.g., compound 12) Quantitative yield; key intermediate
3 Acid-mediated deprotection Saturated HCl in dry EtOAc, 0 °C, 3 h Hydrochloride salt of bicyclic amine (e.g., compound 15) High enantiomeric excess; solid product
4 Hydroxymethylation Various hydroxymethylation reagents (not detailed) Introduction of 3-(hydroxymethyl) substituent Final functionalization step inferred

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions, including cyclization, functional group modifications (e.g., introducing hydroxymethyl or tert-butyl groups), and stereochemical control. Key steps include:

  • Cyclization : Use of catalysts like RuO₂ or Dess-Martin periodinane for controlled ring formation (e.g., furo-pyrrole core) .
  • Functionalization : Protecting groups (e.g., tert-butoxycarbonyl, Boc) are introduced to stabilize reactive intermediates. For example, Boc protection is achieved via reaction with Boc₂O under anhydrous conditions .
  • Optimization : Variables like solvent polarity (THF vs. CH₃CN), temperature (0°C to 120°C), and reaction time (16–24 hours) significantly impact yield and purity. Continuous flow reactors may enhance scalability .

Advanced: How can stereochemical inconsistencies in synthetic intermediates be resolved?

Answer:
Stereochemical challenges arise due to the compound’s racemic nature and fused ring system. Methodological approaches include:

  • Chiral chromatography : To separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Crystallization-induced asymmetric transformation : Leverage differential solubility of diastereomers in specific solvents (e.g., hexane/ethyl acetate mixtures) .
  • Spectroscopic validation : ¹H/¹³C NMR and X-ray crystallography confirm absolute configuration. For example, coupling constants (J values) in NMR distinguish axial vs. equatorial substituents .

Basic: What analytical techniques are essential for confirming purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ 1.4 ppm, hydroxymethyl at δ 3.5–4.0 ppm) and verify stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₄H₂₃NO₅) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% area under the curve) .

Advanced: How do reaction conditions influence competing pathways in functional group transformations?

Answer:
The hydroxymethyl and tert-butyl groups exhibit distinct reactivity:

  • Oxidation : KMnO₄ selectively oxidizes hydroxymethyl to carboxylic acid under acidic conditions, while LiAlH₄ reduces esters without affecting Boc groups .
  • Nucleophilic substitution : Steric hindrance from the tert-butyl group slows SN2 reactions but favors SN1 mechanisms in polar solvents (e.g., DMSO) .
  • Temperature effects : Higher temperatures (e.g., 70°C) accelerate cyclization but may degrade acid-sensitive Boc groups. Kinetic vs. thermodynamic control must be balanced .

Basic: How is this compound used in pharmacological research?

Answer:
It serves as a precursor for bioactive molecules:

  • Protease inhibitors : The furo-pyrrole scaffold mimics peptide backbones, making it relevant in HIV-1 protease inhibitor studies .
  • Neuropharmacology : Structural analogs interact with neurotransmitter receptors (e.g., dopamine D₂ receptors) via hydrogen bonding with the hydroxymethyl group .

Advanced: How do structural modifications (e.g., stereochemistry, substituents) alter biological activity compared to analogs?

Answer:
Comparative studies highlight:

Analog Structural Difference Biological Impact
(3R,3aS,6aS)-isomerOpposite stereochemistry at C310× lower binding affinity to serotonin receptors
Boc-protected variantReplaced hydroxymethyl with BocLoss of hydrogen-bonding capacity in enzyme inhibition
Methodologically, surface plasmon resonance (SPR) and molecular docking quantify these differences .

Basic: What are the best practices for long-term storage to maintain stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Desiccants : Include silica gel to mitigate moisture-induced degradation .
  • Light sensitivity : Amber vials prevent UV-mediated oxidation of the furo-pyrrole core .

Advanced: How can discrepancies in reported spectral data be resolved during independent validation?

Answer:

  • Reproducibility checks : Replicate synthesis under cited conditions (e.g., solvent ratios from ).
  • Cross-lab validation : Collaborate with independent labs to compare NMR/MS results.
  • Advanced techniques : 2D NMR (e.g., NOESY) clarifies ambiguous stereochemical assignments .

Basic: What synthetic routes are available for introducing the hydroxymethyl group?

Answer:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) of a ketone intermediate .
  • Hydrolysis : Treating a cyanomethyl precursor with NaOH/H₂O .
  • Enzymatic methods : Amano Lipase PS-30 mediates stereoselective hydroxymethylation in non-polar solvents .

Advanced: What computational tools aid in predicting reactivity and regioselectivity?

Answer:

  • DFT calculations : Gaussian or ORCA software models transition states for cyclization steps, predicting regioselectivity (e.g., 5-membered vs. 6-membered ring formation) .
  • Molecular dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF stabilizes carbocation intermediates in SN1 reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

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